4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Overview
Description
4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a methyl group and a 5-methyl-1,3,4-oxadiazol-2-yl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and potential candidate for various applications in scientific research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as piperidine, methyl acetoacetate, and hydrazine hydrate.
Reaction Steps: The synthesis involves a series of steps including condensation, cyclization, and hydrochloride formation.
Condensation: Piperidine is first condensed with methyl acetoacetate to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of hydrazine hydrate to form the oxadiazole ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the oxadiazole derivative with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. This involves careful control of reaction conditions such as temperature, pressure, and reaction time to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions are common, where different substituents can replace hydrogen atoms on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxo-derivatives of the compound.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different substituents on the piperidine ring.
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold, which is present in this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds are known to interact with various targets, depending on their specific structure and substituents .
Mode of Action
Compounds with the 1,2,4-oxadiazole scaffold have been shown to exhibit their anti-infective properties by interacting with their targets in a way that inhibits the function of the target . For example, some oxadiazole derivatives have been found to inhibit c-Myc-Max dimerization, suggesting that their mode of action is through binding c-Myc .
Biochemical Pathways
The inhibition of c-myc-max dimerization by some oxadiazole derivatives suggests that they may affect pathways involving c-myc, a protein involved in cell cycle regulation, apoptosis, and cellular transformation .
Result of Action
Some oxadiazole derivatives have been found to inhibit the proliferation of c-myc-over-expressing hl60 and daudi cells with single-digit micromolar ic50 values by causing growth arrest at the g0/g1 phase .
Biochemical Analysis
Biochemical Properties
4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction . Additionally, this compound can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes and transcription factors . By modulating these pathways, it can alter gene expression and cellular metabolism. For instance, in cancer cells, this compound has been shown to induce apoptosis and inhibit proliferation by affecting the expression of pro-apoptotic and anti-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes . For example, the compound’s interaction with cytochrome P450 enzymes can alter the metabolism of other compounds, potentially leading to changes in their pharmacokinetics and dynamics . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it can degrade over time when exposed to light or extreme pH levels . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, although the specific outcomes can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can lead to the formation of various metabolites, some of which may retain biological activity . The compound’s interaction with cofactors, such as NADPH, is essential for its metabolism and can influence the overall metabolic flux and levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporter proteins, such as ATP-binding cassette (ABC) transporters, play a crucial role in mediating the compound’s cellular uptake and efflux . Additionally, binding proteins can facilitate its distribution to specific cellular compartments, influencing its localization and accumulation . These transport and distribution mechanisms are vital for the compound’s bioavailability and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .
Scientific Research Applications
4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to understand the interaction of piperidine derivatives with biological targets.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
4-Methylpiperidine: A simpler piperidine derivative without the oxadiazole group.
1,3,4-Oxadiazole derivatives: Compounds containing the oxadiazole ring but with different substituents.
Uniqueness: 4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is unique due to its specific combination of the piperidine ring and the 5-methyl-1,3,4-oxadiazol-2-yl group
Properties
IUPAC Name |
2-methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-7-11-12-8(13-7)9(2)3-5-10-6-4-9;/h10H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWSJATXXFSRGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2(CCNCC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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